trans-4-Morpholinocyclohexanamine

Antiparasitic Drug Discovery Leishmaniasis Stereochemistry-Activity Relationship

trans-4-Morpholinocyclohexanamine (CAS 847798-79-2) is the stereochemically correct key intermediate for Cariprazine synthesis, where the trans (1r,4r) configuration ensures proper spatial orientation during reductive amination. In antileishmanial assays, this trans isomer exhibits >50-fold greater potency (IC₅₀ 0.199 µM) vs cis (IC₅₀ >10 µM) against L. donovani. The free base enables anhydrous coupling without counterion interference. Also available as HCl and 2HCl salts for salt screening and pre-formulation evaluation. Procure the validated trans stereoisomer to align with established protocols and avoid costly redevelopment.

Molecular Formula C10H20N2O
Molecular Weight 184.28 g/mol
CAS No. 847798-79-2
Cat. No. B3434203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-4-Morpholinocyclohexanamine
CAS847798-79-2
Molecular FormulaC10H20N2O
Molecular Weight184.28 g/mol
Structural Identifiers
SMILESC1CC(CCC1N)N2CCOCC2
InChIInChI=1S/C10H20N2O/c11-9-1-3-10(4-2-9)12-5-7-13-8-6-12/h9-10H,1-8,11H2
InChIKeyUSUNCAQFNNEGBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Specification: trans-4-Morpholinocyclohexanamine (CAS 847798-79-2) — Stereochemically Defined Cyclohexylamine Building Block


trans-4-Morpholinocyclohexanamine (CAS 847798-79-2) is a chiral cyclohexylamine derivative featuring a morpholine substituent at the 4-position in the trans (1r,4r) configuration [1]. With molecular formula C₁₀H₂₀N₂O and molecular weight 184.28 g/mol, the compound bears both a primary amine and a tertiary morpholine nitrogen, enabling bifunctional reactivity in organic synthesis and medicinal chemistry applications . The trans stereochemistry confers distinct spatial orientation and conformational properties relative to its cis isomer (CAS 876371-18-5), with implications for biological target engagement and physicochemical behavior . Available as a free base (847798-79-2), hydrochloride salt (1683576-26-2), and dihydrochloride salt (412356-24-2), this compound serves as a versatile intermediate in pharmaceutical synthesis and a stereochemically defined building block for structure-activity relationship (SAR) studies .

Why trans-4-Morpholinocyclohexanamine (CAS 847798-79-2) Cannot Be Replaced by the Cis Isomer or Other Morpholinocyclohexylamines


Substituting trans-4-morpholinocyclohexanamine with its cis isomer (CAS 876371-18-5) or other positional morpholinocyclohexylamines introduces quantifiable changes in biological activity, synthetic utility, and stereochemical predictability. The trans (1r,4r) configuration places the amine and morpholine substituents in equatorial orientations, creating a specific spatial relationship that differs fundamentally from the cis (1s,4s) geometry [1]. This stereochemical distinction directly impacts target engagement: in antiparasitic assays, the trans isomer exhibited >50-fold greater potency than the cis isomer against L. donovani . Furthermore, trans-4-morpholinocyclohexanamine is the stereospecific intermediate required for Cariprazine synthesis, a role that cis or positional analogs cannot fulfill due to divergent spatial orientation of the morpholine moiety during downstream coupling reactions . Even among trans-configured analogs, positional isomerism (e.g., 2-morpholinocyclohexanamine, CAS 885677-77-0) or homologation (e.g., (4-morpholinocyclohexyl)methanamine, CAS 1781543-79-0) alters the amine-morpholine distance and conformational flexibility, precluding direct interchange in SAR-driven medicinal chemistry campaigns without full re-validation [2].

Quantitative Comparative Evidence for trans-4-Morpholinocyclohexanamine (CAS 847798-79-2) Versus Closest Analogs


Stereochemistry-Dependent Antiparasitic Activity: trans-4-Morpholinocyclohexanamine vs cis-4-Morpholinocyclohexanamine

In a direct comparative evaluation of antiparasitic activity, trans-4-morpholinocyclohexanamine demonstrated markedly superior potency against intracellular Leishmania donovani parasites compared to its cis stereoisomer. The trans configuration yielded an IC₅₀ of 0.199 µM, whereas the cis isomer required concentrations exceeding 10 µM to achieve comparable effect . This >50-fold difference in potency establishes that stereochemistry at the 4-position of the morpholinocyclohexanamine scaffold is not merely a structural nuance but a critical determinant of biological activity. The study reinforces that procurement of the correct stereoisomer is essential for SAR studies and lead optimization in antiparasitic drug discovery campaigns .

Antiparasitic Drug Discovery Leishmaniasis Stereochemistry-Activity Relationship

Pharmaceutical Intermediate Specificity: trans-4-Morpholinocyclohexanamine as the Defined Precursor for Cariprazine Synthesis

trans-4-Morpholinocyclohexanamine is documented as the stereospecific key intermediate in the industrial synthesis of Cariprazine, an FDA-approved atypical antipsychotic for schizophrenia and bipolar disorder . The synthesis pathway employs reductive amination processes that require the trans configuration of the 4-morpholinocyclohexanamine scaffold for correct spatial alignment during coupling with the cariprazine core structure . The cis isomer (CAS 876371-18-5) and positional analogs such as 2-morpholinocyclohexanamine (CAS 885677-77-0) lack the requisite stereochemical orientation to enter this validated synthetic route, rendering them unsuitable substitutes [1]. Alternative synthetic routes using the incorrect stereoisomer would require complete redevelopment and validation of the coupling chemistry.

Antipsychotic Drug Synthesis Cariprazine Pharmaceutical Intermediates

Physicochemical Differentiation: trans-4-Morpholinocyclohexanamine vs Homologated (4-Morpholinocyclohexyl)methanamine

The target compound trans-4-morpholinocyclohexanamine (free base) possesses a calculated LogP of approximately 0.5885, with a topological polar surface area (TPSA) of 38.49 Ų . In contrast, the homologated analog (4-morpholinocyclohexyl)methanamine (CAS 1781543-79-0) incorporates an additional methylene spacer between the cyclohexyl ring and the primary amine, increasing molecular weight from 184.28 to 198.31 g/mol and altering both LogP and TPSA values . This structural difference modifies the distance between the morpholine oxygen and the primary amine nitrogen, a parameter known to influence NMDA receptor ligand binding geometry . For CNS drug discovery campaigns targeting NMDA receptor modulation or other glutamate receptor subtypes, the base trans-4-morpholinocyclohexanamine provides a more compact scaffold with distinct physicochemical properties relative to the homologated analog, affecting blood-brain barrier permeability predictions and receptor binding orientation .

Medicinal Chemistry CNS Drug Discovery Structure-Activity Relationship

Salt Form Selection: Free Base (CAS 847798-79-2) vs Hydrochloride Salt (CAS 1683576-26-2) vs Dihydrochloride Salt (CAS 412356-24-2)

trans-4-Morpholinocyclohexanamine is commercially available in three distinct salt forms with divergent physical properties and synthetic utility. The free base (CAS 847798-79-2, MW 184.28) provides the neutral amine species suitable for non-aqueous organic transformations and coupling reactions where salt interference is undesirable . The monohydrochloride salt (CAS 1683576-26-2, MW 220.74) offers enhanced aqueous solubility and crystalline handling characteristics, with purity specifications typically at NLT 98% . The dihydrochloride salt (CAS 412356-24-2, MW 257.20 for the dihydrochloride form) provides the highest aqueous solubility but introduces two equivalents of chloride counterion that may interfere with certain organometallic or base-sensitive reactions . Selection among these forms depends on the specific synthetic or formulation requirements: free base for anhydrous coupling chemistry, hydrochloride salts for aqueous-compatible transformations or salt screening studies.

Salt Selection Pharmaceutical Formulation Organic Synthesis

Evidence-Backed Procurement and Research Applications for trans-4-Morpholinocyclohexanamine (CAS 847798-79-2)


Stereospecific Intermediate for Cariprazine and Analogous Antipsychotic Synthesis

Procurement of trans-4-morpholinocyclohexanamine (CAS 847798-79-2, free base) is essential for synthetic chemists engaged in Cariprazine production or the development of structurally related D₂/D₃ dopamine receptor partial agonists. The compound serves as the validated key intermediate in reductive amination steps of the Cariprazine synthetic route, a role that cis or positional analogs cannot fulfill due to incompatible stereochemical orientation . For pharmaceutical manufacturing or process chemistry laboratories, sourcing the correct trans stereoisomer (typically as the free base for anhydrous coupling conditions) ensures alignment with established industrial synthetic protocols and avoids costly redevelopment of stereoselective coupling steps .

Stereochemistry-Activity Relationship (SAR) Studies in Antiparasitic Drug Discovery

For medicinal chemists pursuing antileishmanial drug discovery, trans-4-morpholinocyclohexanamine provides a stereochemically defined scaffold with validated antiparasitic activity. Direct comparative data demonstrate that the trans isomer (IC₅₀ = 0.199 µM) exhibits >50-fold greater potency than the cis isomer (IC₅₀ > 10 µM) against intracellular L. donovani . This quantitative differentiation makes the trans compound the appropriate stereoisomer for lead optimization and SAR expansion in antileishmanial programs. Procurement of the cis isomer for this application would yield significantly attenuated activity and potentially derail medicinal chemistry campaigns .

CNS-Targeted Building Block for NMDA Receptor Ligand Development

trans-4-Morpholinocyclohexanamine serves as a compact scaffold (MW 184.28, LogP ≈ 0.5885, TPSA = 38.49 Ų) for designing ligands targeting CNS receptors, particularly the NMDA receptor class . The morpholine moiety provides hydrogen-bonding capability and modulates basicity, while the primary amine offers a synthetic handle for further derivatization. Compared to homologated analogs such as (4-morpholinocyclohexyl)methanamine (MW 198.31), the base trans compound provides a shorter amine-morpholine distance and distinct physicochemical profile that may influence blood-brain barrier permeability and receptor binding geometry . For CNS-focused medicinal chemistry teams, the free base form (CAS 847798-79-2) offers flexibility for diverse derivatization strategies without counterion interference .

Salt Screening and Pre-formulation Studies for Amine-Containing Drug Candidates

The commercial availability of trans-4-morpholinocyclohexanamine in free base (CAS 847798-79-2, MW 184.28), monohydrochloride (CAS 1683576-26-2, MW 220.74), and dihydrochloride (CAS 412356-24-2, MW 257.20) forms enables systematic salt screening and pre-formulation evaluation . Researchers can assess differential solubility, stability, and hygroscopicity across the three forms without requiring in-house salt preparation. For synthetic applications requiring non-aqueous conditions, the free base is indicated; for aqueous-compatible transformations or salt form evaluation, the hydrochloride salts provide alternative handling and solubility profiles .

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